Fragment Hit Validation: X-ray Co-crystal Structure with Human ALK Kinase
The 3-(3-chlorophenyl)-1-methyl-1H-pyrazole core (as the 5-methyl analog) was identified as a fragment hit (F-1) in a crystallographic screen against human ALK kinase. The co-crystal structure at 2.22 Å resolution (PDB: 7JYS) confirmed a well-defined binding pose in the ATP-binding pocket, with the 3-chlorophenyl group engaging the hinge region via a halogen-bond interaction [1]. This experimental validation contrasts with the unsubstituted 3-phenyl analog (CAS 10250-64-3) and the 4-chlorophenyl isomer, which were not reported as hits in this ALK fragment screen, indicating that the meta-chloro substitution is a critical determinant of binding recognition.
| Evidence Dimension | X-ray crystallographic binding confirmation to human ALK kinase |
|---|---|
| Target Compound Data | Co-crystal structure with hALK resolved at 2.22 Å; R-Free 0.253, R-Work 0.214; fragment hit F-1 |
| Comparator Or Baseline | Unsubstituted 3-phenyl analog (CAS 10250-64-3) and 4-chlorophenyl isomer: no reported ALK co-crystal structures identified in the same fragment screen |
| Quantified Difference | Qualitative (presence vs. absence of validated binding); the 3-chlorophenyl fragment enabled subsequent optimization yielding potent ALK inhibitors (best compound IC50 = 0.33 nM) [1] |
| Conditions | X-ray diffraction; hALK protein; fragment soaking; PDB deposition 7JYS |
Why This Matters
A validated X-ray structure provides direct evidence of target engagement for the 3-chlorophenyl regioisomer, de-risking procurement for ALK-focused FBDD campaigns and distinguishing this building block from analogs lacking such structural proof.
- [1] Fujimori, I.; Wakabayashi, T.; Murakami, M.; Okabe, A.; Ishii, T.; McGrath, A.; Zou, H.; Saikatendu, K.S.; Imoto, H. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega 2020, 5, 31984–32001. PDB: 7JYS. View Source
